molecular formula C18H15N3O2 B11315086 2-[(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)methyl]benzonitrile

2-[(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)methyl]benzonitrile

Cat. No.: B11315086
M. Wt: 305.3 g/mol
InChI Key: WFNVDTVLHVDZNI-UHFFFAOYSA-N
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Description

2-[(2-METHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL)METHYL]BENZONITRILE is a complex organic compound with a unique structure that includes a benzimidazole core fused with a dioxino ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-METHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL)METHYL]BENZONITRILE typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[(2-METHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL)METHYL]BENZONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or azido derivatives .

Scientific Research Applications

2-[(2-METHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL)METHYL]BENZONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-METHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL)METHYL]BENZONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting bacterial growth or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and dioxino-fused molecules. Examples include:

Uniqueness

The uniqueness of 2-[(2-METHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL)METHYL]BENZONITRILE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

2-[(2-methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)methyl]benzonitrile

InChI

InChI=1S/C18H15N3O2/c1-12-20-15-8-17-18(23-7-6-22-17)9-16(15)21(12)11-14-5-3-2-4-13(14)10-19/h2-5,8-9H,6-7,11H2,1H3

InChI Key

WFNVDTVLHVDZNI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC3=C(C=C2N1CC4=CC=CC=C4C#N)OCCO3

Origin of Product

United States

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